molecular formula C7H14N2O3 B13762579 sec-Butyl-acetoxymethyl-nitrosamine CAS No. 56986-37-9

sec-Butyl-acetoxymethyl-nitrosamine

Cat. No.: B13762579
CAS No.: 56986-37-9
M. Wt: 174.20 g/mol
InChI Key: QRPHWESBHRCJOY-UHFFFAOYSA-N
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Description

sec-Butyl-acetoxymethyl-nitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound is primarily used in scientific research, particularly in studies related to tumor formation and cancer induction .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl-acetoxymethyl-nitrosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amines, oxides, and substituted nitrosamines .

Scientific Research Applications

Analytical Applications

Quantification in Solvents

A significant application of sec-Butyl-acetoxymethyl-nitrosamine lies in its detection and quantification in various solvents. A recent study developed a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method capable of simultaneously determining multiple nitrosamines, including this compound, in twelve different solvents. This method meets regulatory requirements and provides a reliable framework for monitoring nitrosamines in pharmaceutical products .

Table 1: Analytical Conditions for LC-MS/MS

ParameterSpecification
HPLC SystemNexera XS
ColumnShim-pack GIST C18-AQ
Column Temperature40°C
Mobile PhasesA: Water, B: Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL

This method's sensitivity and reliability make it crucial for ensuring the safety of pharmaceutical formulations by detecting potential impurities .

Structure-Activity Relationships

Carcinogenicity Studies

Research into the structure-activity relationships (SARs) of nitrosamines, including this compound, has been critical for assessing their carcinogenic potential. A collaborative effort involving multiple institutions aims to refine risk assessments by establishing dominant reaction mechanisms associated with nitrosamines. This initiative focuses on gathering experimental data related to mutagenicity and carcinogenicity, thereby improving predictive models for assessing the risks posed by these compounds .

Case Study Insights

The analysis of a dataset comprising 362 dialkyl nitrosamines revealed that specific structural features correlate with increased carcinogenicity. For instance, compounds with certain substituents demonstrated higher potency in inducing tumors in laboratory settings. This information is vital for regulatory bodies when evaluating the safety of pharmaceuticals that may contain nitrosamine impurities .

Implications in Medicinal Products

Regulatory Concerns

The presence of this compound and other nitrosamines in pharmaceutical products has raised significant regulatory scrutiny. The European Medicines Agency (EMA) has issued guidelines addressing the potential risks associated with nitrosamine impurities in biologics and other medicinal products. Manufacturers are encouraged to conduct comprehensive risk assessments to identify possible sources of nitrosamines during the production process .

Risk Assessment Framework

The EMA's framework emphasizes a holistic approach to evaluating the risks posed by nitrosamines like this compound. It includes considerations of chemical synthesis pathways and potential degradation processes that could lead to nitrosamine formation . This proactive stance is essential for safeguarding public health and ensuring that pharmaceuticals meet stringent safety standards.

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Comparison: sec-Butyl-acetoxymethyl-nitrosamine is unique due to its specific structure, which includes a sec-butyl group and an acetoxymethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and carcinogenic potentials .

Biological Activity

sec-Butyl-acetoxymethyl-nitrosamine is a member of the nitrosamine family, known for its potential biological activities, particularly in relation to mutagenicity and teratogenicity. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Nitrosamines, including this compound, are primarily activated in vivo through metabolic processes that convert them into reactive intermediates capable of interacting with cellular macromolecules. The activation often involves cytochrome P450 enzymes, which catalyze the formation of electrophilic species that can bind to DNA, leading to mutations and potentially carcinogenic outcomes .

Teratogenic Potential

Research has indicated that nitrosamines can exhibit teratogenic effects. A study using mouse limb bud cultures demonstrated that various nitrosamines, including acetoxy derivatives, could induce significant morphological abnormalities when introduced at specific developmental stages. The results highlighted that the timing and concentration of exposure are critical factors influencing teratogenic outcomes .

Key Findings:

  • Timing of Exposure: The highest susceptibility was observed when limb buds from 12-day-old embryos were exposed on the first day of culture.
  • Concentration Dependency: Lower concentrations were required for inducing effects when using younger embryos (11 days old) compared to older ones .

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated in various assays. It is crucial to note that while some nitrosamines have shown strong mutagenic properties, others have been classified as non-mutagenic under certain conditions. For instance, studies have suggested that larger nitrosamines tend to exhibit decreased mutagenicity due to steric hindrance and reduced access to the cellular machinery responsible for DNA interaction .

Comparative Analysis

The following table summarizes the biological activity data related to this compound compared with other nitrosamines:

CompoundTeratogenicityMutagenicityActivation Mechanism
This compoundModerateVariableCytochrome P450 mediated
N-NitrosodimethylamineHighHighCytochrome P450 mediated
N-NitrosodiethylamineLowLowLess effective activation

Case Studies

  • Case Study on Teratogenic Effects : In a controlled experiment, this compound was administered to pregnant mice during critical periods of embryonic development. The offspring exhibited a range of developmental anomalies, underscoring the compound's potential teratogenic effects .
  • Mutagenicity Assessment : In a series of Ames tests, this compound was evaluated alongside other nitrosamines. Results indicated that while it showed some mutagenic activity, it was significantly lower than that observed with more potent nitrosamines like N-Nitrosodimethylamine .

Properties

CAS No.

56986-37-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

[butan-2-yl(nitroso)amino]methyl acetate

InChI

InChI=1S/C7H14N2O3/c1-4-6(2)9(8-11)5-12-7(3)10/h6H,4-5H2,1-3H3

InChI Key

QRPHWESBHRCJOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(COC(=O)C)N=O

Origin of Product

United States

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